molecular formula C14H19NO B13469726 {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Katalognummer: B13469726
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: MBOSLLRLSZULOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-Benzyl-3-azabicyclo[311]heptan-1-yl}methanol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are known for their unique structural features, which include a bicyclic framework with a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Another approach involves the use of cyclobutanone, N,N-bis-(methoxymethyl)benzylamine, and chlorotrimethylsilane in acetonitrile at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions

{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the bicyclic framework.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic framework.

Wissenschaftliche Forschungsanwendungen

{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:

Wirkmechanismus

The mechanism by which {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic ring can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

(5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C14H19NO/c16-11-14-7-13(8-14,9-15-10-14)6-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2

InChI-Schlüssel

MBOSLLRLSZULOC-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(CNC2)CO)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.